molecular formula C11H10N2O3S B14910785 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

Cat. No.: B14910785
M. Wt: 250.28 g/mol
InChI Key: CNLOWWANPPCFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.

Scientific Research Applications

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves its interaction with various molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is unique due to its specific structure, which combines a thiazolidine ring with a benzoic acid moiety.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid

InChI

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-7(3-5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

CNLOWWANPPCFLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.